molecular formula C11H11N B15298452 2-Ethynyl-5,6,7,8-tetrahydroquinoline

2-Ethynyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B15298452
M. Wt: 157.21 g/mol
InChI Key: PABYGYJJEIXFQE-UHFFFAOYSA-N
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Description

2-Ethynyl-5,6,7,8-tetrahydroquinoline is a nitrogen-containing heterocyclic compound. It is a derivative of tetrahydroquinoline, which is a saturated form of quinoline. Quinoline and its derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the reaction of 5,6,7,8-tetrahydroquinoline with ethynylating agents under specific conditions. For instance, the reaction can be carried out using ethynyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2-Ethynyl-5,6,7,8-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethynyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-5,6,7,8-tetrahydroquinoline is unique due to its combination of the ethynyl group and the saturated tetrahydroquinoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

2-ethynyl-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C11H11N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,7-8H,3-6H2

InChI Key

PABYGYJJEIXFQE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC2=C(CCCC2)C=C1

Origin of Product

United States

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